molecular formula C15H12BrClF2N2O2 B3526647 N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea

N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea

Cat. No.: B3526647
M. Wt: 405.62 g/mol
InChI Key: CZSPLUIJAXWFIZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea is a synthetic organic compound characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a urea backbone

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF2N2O2/c1-8-6-10(23-14(18)19)3-5-12(8)20-15(22)21-13-4-2-9(16)7-11(13)17/h2-7,14H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSPLUIJAXWFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chloroaniline and 4-(difluoromethoxy)-2-methylaniline.

    Formation of Isocyanate: 4-bromo-2-chloroaniline is treated with phosgene to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate is then reacted with 4-(difluoromethoxy)-2-methylaniline to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the urea moiety.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Substituted derivatives with different nucleophiles.

    Hydrolysis: 4-bromo-2-chloroaniline and 4-(difluoromethoxy)-2-methylaniline.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)-N’-phenylurea
  • N-(4-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea
  • N-(4-bromo-2-chlorophenyl)-N’-[4-methoxy-2-methylphenyl]urea

Uniqueness

N-(4-bromo-2-chlorophenyl)-N’-[4-(difluoromethoxy)-2-methylphenyl]urea is unique due to the combination of bromine, chlorine, and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea
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N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea

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